molecular formula C18H32N2O3 B2646833 3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one CAS No. 1808625-52-6

3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one

Cat. No.: B2646833
CAS No.: 1808625-52-6
M. Wt: 324.465
InChI Key: FEERUGBGKOAKOK-UHFFFAOYSA-N
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Description

3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one is a synthetic organic compound characterized by its unique azetidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one typically involves multiple steps:

    Formation of the Azetidinone Core: The azetidinone core can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate azetidinone compound.

    Attachment of the Oxolan-2-yl Group: The oxolan-2-yl group is typically introduced through etherification reactions, where an oxolan-2-yl methanol derivative reacts with the piperidine-substituted azetidinone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Staudinger reaction and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the azetidinone core, potentially converting it to an azetidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxolan-2-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of azetidine derivatives.

    Substitution: Formation of substituted azetidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4-Tetramethylazetidin-2-one: Lacks the piperidine and oxolan-2-yl groups.

    1-({4-[(Oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one: Lacks the tetramethyl substitution on the azetidinone core.

Uniqueness

The uniqueness of 3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one lies in its combination of structural features, which confer specific chemical and biological properties not found in the similar compounds listed above. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,3,4,4-tetramethyl-1-[[4-(oxolan-2-ylmethoxy)piperidin-1-yl]methyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O3/c1-17(2)16(21)20(18(17,3)4)13-19-9-7-14(8-10-19)23-12-15-6-5-11-22-15/h14-15H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEERUGBGKOAKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C1(C)C)CN2CCC(CC2)OCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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